molecular formula C13H11FN2O5S B11021590 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11021590
M. Wt: 326.30 g/mol
InChI Key: VDYXERQQRKUAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide: is a chemical compound with the following molecular formula:

C20H16FN5O3\text{C}_{20}\text{H}_{16}\text{FN}_5\text{O}_3C20​H16​FN5​O3​

. It is a yellow to brown solid with relatively stable chemical properties. The compound contains an amino group, which imparts some basicity and allows it to form salts with acidic volatile compounds .

Preparation Methods

Industrial Production Methods: Similarly, information regarding industrial-scale production methods is limited. it’s likely that specialized chemical manufacturers employ efficient and scalable processes to synthesize this compound.

Chemical Reactions Analysis

Reactivity: 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can participate in various chemical reactions. Some of the key reaction types it may undergo include:

    Oxidation: The compound could be oxidized under suitable conditions.

    Reduction: Reduction reactions may lead to the formation of different derivatives.

    Substitution: Substituent groups can be replaced by other functional groups.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions would vary based on the specific reaction conditions. Further research would be needed to provide precise details.

Scientific Research Applications

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide finds applications in scientific research across several fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers may use it as a probe or tool to study biological processes.

    Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.

    Industry: Its unique structure may have applications in materials science or other industrial processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. Further studies are necessary to understand its interactions with molecular targets and the pathways involved.

Comparison with Similar Compounds

While specific similar compounds are not mentioned in the provided sources, researchers often compare this compound with structurally related molecules to highlight its distinct features.

Biological Activity

4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a nitrophenyl moiety. These functional groups contribute to its potential as a targeted therapeutic agent, especially in cancer treatment.

  • Molecular Formula : C13_{13}H12_{12}F1_{1}N2_{2}O4_{4}S
  • Molecular Weight : Approximately 314.26 g/mol
  • Appearance : Solid, light yellow to yellow color
  • Melting Point : Exceeds 250°C
  • Boiling Point : Estimated around 639.3°C

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors implicated in cancer progression. Notably, it has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival pathways associated with tumor growth .

Interaction Studies

Interaction studies indicate that the compound binds to active sites of enzymes involved in cancer cell proliferation, thereby modulating their activity. This mechanism suggests its potential for use in combination therapies aimed at enhancing the efficacy of existing treatments .

Biological Activity Overview

The compound has shown significant biological activity across various studies:

  • Anticancer Activity :
    • Inhibition of EGFR has been linked to reduced tumor growth in preclinical models.
    • It exhibits selective cytotoxicity against specific cancer cell lines, including non-small cell lung cancer and breast cancer .
  • Pharmacological Applications :
    • Investigated for its role in developing targeted cancer therapies.
    • Potential use as an intermediate in synthesizing other pharmaceuticals or agrochemicals .
  • Structure-Activity Relationship (SAR) :
    • The presence of both fluorine and nitro groups enhances its biological activity compared to similar compounds.
    • Variations in the substituents on the benzenesulfonamide scaffold have been shown to affect potency and selectivity against various biological targets .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
AnticancerInhibits EGFR, reducing tumor growth in vitro
CytotoxicitySignificant antiproliferative effects on cancer cell lines
Enzyme InhibitionModulates activity of enzymes involved in cancer progression

Properties

Molecular Formula

C13H11FN2O5S

Molecular Weight

326.30 g/mol

IUPAC Name

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H11FN2O5S/c1-21-13-7-4-10(16(17)18)8-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3

InChI Key

VDYXERQQRKUAJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.